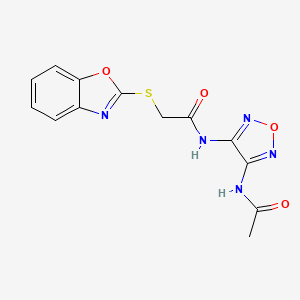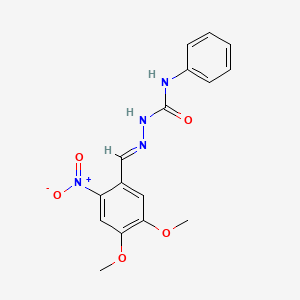![molecular formula C17H19N3O3S B5601713 4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)
4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, due to its complex structure involving sulfonyl and benzamide groups, is likely relevant in the field of synthetic chemistry and materials science. Compounds with sulfonyl and benzamide functionalities have been explored for their utility in creating advanced polymers and materials. For instance, Saxena et al. (2003) synthesized a series of polyamides and poly(amide–imide)s using aromatic dicarboxylic acids and bis(carboxyphthalimide)s, highlighting the importance of such structures in developing materials with desirable thermal and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Pharmaceutical and Medicinal Chemistry
The structure suggests potential applications in the development of novel therapeutic agents. Compounds featuring the benzamide moiety, similar to this compound, have been investigated for various biological activities, including their role as enzyme inhibitors or receptor modulators. Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, indicating the relevance of such compounds in pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).
Catalysis and Synthetic Methodology
The presence of the allyl and sulfonyl groups in such molecules can be exploited in catalytic processes and the synthesis of complex molecules. For example, Guenter and Gais (2003) described an asymmetric synthesis of fused bicyclic amino acids, utilizing sulfonyl-imidoyl substituents for cycloaddition reactions, showcasing the utility of such functionalities in creating stereoselectively enriched compounds (Guenter & Gais, 2003).
Analytical Chemistry
In analytical chemistry, the structural components of this compound may be utilized in the development of analytical methods for compound detection and quantification. For instance, Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a molecule with a pyridinyl and benzamide structure, indicating the importance of such structures in understanding drug metabolism and pharmacokinetics (Yue et al., 2011).
Properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-12-20(24(2,22)23)16-6-4-15(5-7-16)17(21)19-13-14-8-10-18-11-9-14/h3-11H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQACMRYCOQCFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B5601632.png)
![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B5601679.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)
![Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate](/img/structure/B5601705.png)
![4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B5601721.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)
